6-Bromo-4H-1,3-benzodioxine
Description
Historical Context and Evolution of Benzodioxine Chemistry
The chemistry of benzodioxines has evolved significantly from early synthetic methodologies to more refined and efficient modern techniques. Initial approaches often relied on the direct condensation of phenolic compounds with aldehydes or their equivalents. An exemplar of this is the preparation of 6-Bromo-4H-1,3-benzodioxine from 4-bromophenol (B116583) and paraformaldehyde in the presence of strong acids. chemicalbook.com
Over time, synthetic strategies have advanced to overcome the limitations of earlier methods, such as harsh reaction conditions and the use of hazardous reagents like liquid bromine. google.com Research has focused on developing milder and more versatile processes. For instance, a high-yield synthesis for 1,3-benzodioxin-4-ones has been developed utilizing benzotriazole (B28993) chemistry, which allows for the reaction of N-(o-hydroxyarylacyl)benzotriazoles with various aldehydes under mild, room temperature conditions. semanticscholar.org Another innovative approach is the iodocyclization of t-butyl o-vinylphenyl carbonates, which provides a general method for synthesizing 4H-1,3-benzodioxin-2-one derivatives. oup.com This evolution reflects a continuous drive towards more efficient, selective, and safer synthetic routes for accessing the diverse chemical space of benzodioxine derivatives.
Structural Features and Core Heterocyclic Framework of 4H-1,3-Benzodioxines
The fundamental structure of a 4H-1,3-benzodioxine is a bicyclic system where a benzene (B151609) ring is fused to a six-membered 1,3-dioxine ring. researchgate.netontosight.ai This core framework is characterized by the presence of two oxygen atoms at positions 1 and 3 within the heterocyclic ring.
The chemical properties and reactivity of the molecule are dictated by this core structure and the nature of any substituents. Modifications can be made on both the aromatic benzene portion and the dioxine ring. Substituents on the benzene ring, such as the bromo group in this compound, significantly influence the electronic properties of the molecule. cymitquimica.com
Furthermore, substitution on the saturated carbon atoms (positions 2 and 4) of the dioxine ring can introduce chiral centers, leading to the formation of stereoisomers. For example, in the synthesis of 4H-1,3-Benzodioxin-6-ol derivatives, the condensation with acetaldehyde (B116499) resulted in the formation of two diastereomeric isomers for each derivative, which could be separated and characterized. oup.com The specific stereochemistry can play a crucial role in the biological activity of these compounds.
Current Research Trajectories for this compound and Related Analogues
Current research involving this compound primarily focuses on its utility as a versatile chemical building block for creating more elaborate molecular architectures.
A documented synthesis for this compound involves the reaction of 4-bromophenol with an excess of paraformaldehyde in a mixture of acetic acid and concentrated sulfuric acid at 0°C for 120 hours. chemicalbook.com This method yields the target compound, which can be purified by distillation and crystallization. chemicalbook.com
| Property | Value |
| Molecular Formula | C8H7BrO2 |
| Molecular Weight | 215.04 g/mol |
| Boiling Point | 80°-90° C at 0.13 mbar chemicalbook.com |
| Melting Point | 43°-47° C chemicalbook.com |
| Appearance | Crystalline solid chemicalbook.com |
¹H NMR Data (CDCl₃, δ): 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -OCH₂O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH). chemicalbook.com
The reactivity of the bromo substituent makes it a key starting material for introducing further complexity. For instance, the related compound 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin is used as a precursor in Grignard reactions to synthesize more complex imidazole-containing derivatives. prepchem.com
Research extends to a wide array of related analogues, exploring their synthesis and potential applications. Scientists have developed methods to synthesize various substituted benzodioxinones, which are recognized as important pharmacophores. rsc.org
| Analogue | Synthetic Precursors | Research Finding | Reference |
| 6-Bromo-2-(2-furyl)-4H-1,3-benzodioxin-4-one | N-(5-bromo-2-hydroxybenzoyl)benzotriazole and Furfural | Synthesized in 75% yield via a mild, base-catalyzed reaction at room temperature. semanticscholar.org | semanticscholar.org |
| 2-Substituted 2-methyl-4H-1,3-benzodioxin-4-ones | Salicylic (B10762653) acid derivatives | Synthesized and evaluated as potential prodrugs of aspirin. nih.gov | nih.gov |
| 4H-1,3-Benzodioxin-6-ol derivatives | Hydroquinones and Acetaldehyde | Synthesized as new Vitamin E analogs and their antioxidant activity was studied. oup.com | oup.com |
| 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxan | Not specified | A highly stable derivative due to fluorination, with reactivity influenced by the bromine atom. cymitquimica.com | cymitquimica.com |
This ongoing research highlights the importance of the 4H-1,3-benzodioxine system as a foundational scaffold in the development of new chemical entities. The synthesis and functionalization of derivatives like this compound are central to exploring the chemical and biological potential of this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVSIQVFQXHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561242 | |
| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-61-6 | |
| Record name | 6-Bromo-4H-1,3-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 4h 1,3 Benzodioxine and Functionalized Derivatives
Strategic Approaches to the 4H-1,3-Benzodioxine Core Synthesis
The foundational 4H-1,3-benzodioxine structure can be assembled through several reliable methods, primarily involving phenolic precursors or salicylic (B10762653) acid derivatives.
A direct and effective method for synthesizing the 4H-1,3-benzodioxine core involves the acid-catalyzed condensation of a phenol (B47542) with an aldehyde. For instance, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol is synthesized by the condensation of trimethylhydroquinone (B50269) with acetaldehyde (B116499) in an acid-catalyzed reaction. researchgate.netacs.org This approach is versatile and can be adapted for various substituted phenols.
A specific method for creating 6-Bromo-4H-1,3-benzodioxine starts with 4-bromophenol (B116583) and paraformaldehyde. chemicalbook.com The reaction is carried out in acetic acid with concentrated sulfuric acid as the catalyst. chemicalbook.com The mixture is reacted for an extended period at a low temperature, followed by neutralization and purification to yield the desired product. chemicalbook.com
| Starting Material | Reagents | Conditions | Product | Yield |
| 4-Bromophenol | Paraformaldehyde, Acetic Acid, Sulfuric Acid | 0°C, 120 hours | This compound | 75% |
Table 1: Synthesis of this compound from 4-Bromophenol. chemicalbook.com
Derivatives of salicylic acid are common starting materials for constructing 4H-benzo[d] Current time information in Bangalore, IN.nih.govdioxin-4-one scaffolds. nih.govresearchgate.net One approach involves a copper(I) iodide (CuI) mediated reaction between a salicylic acid and an acetylenic ester in a basic medium, which is followed by intramolecular cyclization. nih.govnih.gov This method is efficient for producing a variety of functionalized benzodioxinones. nih.govrsc.org
Another catalyst-free approach reports the synthesis of 1,3-benzodioxin-4-ones by reacting salicylic acids with propargylic alcohols in an open-air atmosphere. researchgate.net Additionally, N-(o-hydroxyarylacyl)benzotriazoles react with aldehydes in the presence of triethylamine (B128534) to form 1,3-benzodioxin-4-ones. semanticscholar.org For example, 6-Bromo-2-(2-furyl)-4H-1,3-benzodioxin-4-one has been synthesized using this methodology. semanticscholar.org
| Salicylic Acid Derivative | Coupling Partner | Catalyst/Reagents | Product |
| Salicylic acids | Acetylenic esters | CuI, NaHCO3 | 4H-benzo[d] Current time information in Bangalore, IN.nih.govdioxin-4-one derivatives |
| Salicylic acids | Propargylic alcohols | None (catalyst-free) | 1,3-benzodioxin-4-ones |
| N-(o-hydroxyarylacyl)benzotriazoles | Aldehydes | Triethylamine | 1,3-benzodioxin-4-ones |
Table 2: Synthesis of 4H-1,3-Benzodioxin-4-one Scaffolds. nih.govresearchgate.netsemanticscholar.org
Regioselective Bromination Techniques for Aromatic Systems
Achieving regioselectivity in the bromination of the aromatic ring is crucial for the synthesis of specifically substituted compounds like this compound.
The direct bromination of 4H-1,3-benzodioxine is a straightforward approach to introduce a bromine atom onto the aromatic ring. However, controlling the position of bromination is key. In the synthesis of related 1,4-benzodioxane (B1196944) derivatives, N-Bromosuccinimide (NBS) is a common brominating agent, with the regioselectivity influenced by the existing substituents on the aromatic ring. vulcanchem.com For instance, the electron-donating effects of an amine group can direct bromination to a specific position. vulcanchem.com In the case of 2,3-dihydro-1,4-benzodioxine, bromination with NBS in methanol (B129727) at a low temperature yields 6-bromo-2,3-dihydro- chemicalbook.comCurrent time information in Bangalore, IN.-benzodioxine. ub.edu
For the synthesis of this compound, the starting material itself, 4-bromophenol, already contains the bromine atom at the desired position, making a subsequent bromination step unnecessary when using the condensation method described in section 2.1.1. chemicalbook.com
Multistep Synthesis and Modular Construction of this compound
More complex derivatives containing the this compound moiety are often assembled through multistep and modular approaches. For example, the synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate (B1203000) involves the formation of the benzofuran (B130515) core, followed by the introduction of the benzodioxin moiety, potentially through a Suzuki-Miyaura coupling with a brominated benzodioxin boronic acid derivative. vulcanchem.com
Another example is the synthesis of α-(2,2,6-Trimethyl-4H-1,3-benzodioxin-8-yl)-1-triphenylmethyl-1H-imidazole-4-methanol, which starts from 8-bromo-2,2,6-trimethyl-4H-1,3-benzodioxin. prepchem.com This highlights how brominated benzodioxines serve as key intermediates for building more elaborate molecules.
Alternative and Environmentally Conscious Synthetic Pathways
Efforts are being made to develop more environmentally friendly synthetic routes. One such approach avoids the use of hazardous reagents like liquid bromine and Friedel-Crafts acylation reactions, which are known for producing significant waste. google.com A greener method for a related compound, 2-chloro-1-(2,2-dimethyl-4H-benzo Current time information in Bangalore, IN.nih.govdioxin-6-yl)ethanone, involves hydroxymethylation of methyl 4-hydroxybenzoate, followed by acetonide protection of the ortho-dihydroxy groups, and finally chloromethylation. google.com This pathway uses bulk chemicals and is considered safer and more suitable for large-scale production. google.com
Catalyst-free reactions, such as the synthesis of 1,3-benzodioxin-4-ones from salicylic acids and propargylic alcohols under open-air conditions, also represent a move towards more sustainable chemistry. researchgate.net Additionally, the use of water-based, eco-friendly methods for steps like the hydroxymethylation of phenols is being explored. lookchem.com
Retrosynthetic Analysis in the Design of this compound Syntheses
A retrosynthetic analysis of this compound guides the strategic design of its synthesis by systematically deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-oxygen bonds of the dioxine ring and the carbon-bromine bond on the aromatic ring.
Two main retrosynthetic strategies can be envisioned. The first approach involves disconnecting the 4H-1,3-benzodioxine ring system itself. This leads to two key synthons: a catechol derivative and a formaldehyde (B43269) equivalent. A functional group interconversion (FGI) on the target molecule would first remove the bromo group, leading to the parent 4H-1,3-benzodioxine. Disconnection of the two C-O bonds of the heterocyclic ring then points towards a salicyl alcohol precursor and formaldehyde. This suggests a forward synthesis involving the acid-catalyzed condensation of a salicyl alcohol with formaldehyde. To achieve the target molecule, a brominated salicyl alcohol would be the required starting material.
A second, more direct and commonly employed strategy, involves disconnecting the C-O bonds of the dioxine ring from a phenol derivative that already contains the bromo substituent. This approach simplifies the synthesis by incorporating the halogen at an early stage. The key disconnection is the acid-catalyzed acetal (B89532) formation. This leads back to 4-bromophenol and a source of formaldehyde, such as paraformaldehyde. This is a convergent and efficient approach as the starting materials are readily available.
Further functionalization of the this compound core can also be planned retrosynthetically. For instance, the introduction of a substituent at the 8-position would involve an electrophilic aromatic substitution on the this compound scaffold. The retrosynthetic disconnection would therefore be the C-C bond between the benzodioxine ring and the new substituent. The feasibility of the corresponding forward reaction would depend on the directing effects of the existing bromo and ether-like substituents.
The following table summarizes a common synthetic route for this compound derived from the retrosynthetic analysis.
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| 4-Bromophenol, Paraformaldehyde | Acetic acid, Concentrated sulfuric acid, Toluene, Water, Sodium hydroxide; 0°C for 120 hours, followed by neutralization and extraction. | This compound | 75% | chemicalbook.com |
Reactivity and Mechanistic Investigations of 6 Bromo 4h 1,3 Benzodioxine Transformations
Electrophilic Aromatic Substitution on the Benzodioxine Ring System
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com The reactivity and regioselectivity of EAS on the 6-Bromo-4H-1,3-benzodioxine ring are dictated by the electronic effects of its substituents: the two ether-like oxygen atoms of the dioxine ring and the bromine atom at the C6 position.
The oxygen atoms are powerful activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. youtube.com These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org For the benzodioxine system, this corresponds to the C5 and C7 positions.
Conversely, the bromine atom at C6 is a deactivating group due to its inductive electron-withdrawing effect. frontiersin.org However, through resonance, it also possesses lone pairs that can be donated to the ring, making it an ortho, para-director. libretexts.org The bromine atom therefore directs incoming electrophiles to the C5 (ortho) and C7 (para) positions.
The directing effects of the oxygen and bromine substituents are thus synergistic, strongly favoring substitution at the C5 and C7 positions. Steric hindrance may influence the ratio of the final products, but electronically, both sites are significantly activated compared to the C8 position. youtube.com Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed with high regioselectivity. masterorganicchemistry.commsu.edu For instance, the nitration of similarly substituted aromatics, such as bromobenzene, often shows a high preference for the para-substituted product. frontiersin.org
| Reaction | Typical Reagents | Expected Major Products | Controlling Factors |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-6-bromo-4H-1,3-benzodioxine and 7-Nitro-6-bromo-4H-1,3-benzodioxine | Strong directing effect from oxygen atoms; steric factors may favor C5 over C7. |
| Bromination | Br₂ / FeBr₃ | 5,6-Dibromo-4H-1,3-benzodioxine and 6,7-Dibromo-4H-1,3-benzodioxine | Combined directing effects of O and Br substituents. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(6-Bromo-4H-1,3-benzodioxin-5-yl)ethanone and 1-(6-Bromo-4H-1,3-benzodioxin-7-yl)ethanone | Regioselectivity driven by activating O-groups. |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
Direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org The this compound molecule lacks such activating groups; instead, the electron-donating nature of the dioxine ring deactivates the system towards SNAr, making direct displacement of the bromine atom by common nucleophiles unfavorable. libretexts.org
For unactivated aryl halides, copper-catalyzed cross-coupling reactions, commonly known as Ullmann condensations, provide an effective alternative for forming new bonds at the halogen-bearing carbon. organic-chemistry.orgnih.gov This reaction is suitable for a wide range of nucleophiles, including amines, alcohols, and thiols. The process typically involves heating the aryl halide with a nucleophile in the presence of a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand such as L-proline or a diamine to facilitate the reaction. nih.gov It is proposed that this compound could undergo Ullmann-type reactions to yield various substituted benzodioxine derivatives. nsf.govresearchgate.net
C-Br Bond Activation Studies and Catalytic Processes
The carbon-bromine bond in this compound is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. The C(sp²)–Br bond is readily activated by low-valent transition metals, particularly palladium, initiating powerful catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.
Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their optimal reactivity balance—they are more reactive than aryl chlorides but more stable and accessible than aryl iodides. mdpi.com Two of the most significant transformations applicable to this compound are the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov
The Heck-Mizoroki reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for vinylating aromatic rings and is characterized by its high stereoselectivity, typically yielding the trans isomer. nih.gov
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand; Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl derivative (6-Aryl-4H-1,3-benzodioxine) |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃); Base (e.g., Et₃N) | Substituted alkene (6-Vinyl-4H-1,3-benzodioxine) |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand (e.g., BINAP); Base (e.g., NaOt-Bu) | Aryl amine (N,N-Dialkyl-4H-1,3-benzodioxin-6-amine) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI; Base (e.g., Et₃N) | Aryl alkyne (6-Alkynyl-4H-1,3-benzodioxine) |
The general mechanism for these palladium-catalyzed reactions begins with a critical step: the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. wikipedia.org In this step, the palladium center inserts itself into the aryl-bromide bond, cleaving it and forming a new organopalladium(II) species. This process increases the oxidation state of palladium from 0 to +2.
For a Suzuki coupling, the catalytic cycle proceeds as follows:
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form an arylpalladium(II) bromide complex.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, displacing the bromide. organic-chemistry.orgyoutube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
This cycle illustrates how a stoichiometric amount of an organometallic reagent can be coupled with an organic halide using only a catalytic amount of a transition metal.
Oxidation and Reduction Chemistry of the 4H-1,3-Benzodioxine Framework
The 4H-1,3-benzodioxine framework can undergo both oxidation and reduction, although the reactions may target different parts of the molecule.
Oxidation: The dioxine ring, being an electron-rich system, is susceptible to oxidation. Studies on related 4H-1,3-benzodioxin derivatives have shown that oxidation can lead to complex transformations. The reaction pathways are highly dependent on the oxidant used and the reaction conditions. Potential outcomes include oxidative cleavage of the dioxine ring, leading to catechol derivatives, or the formation of quinone-like structures.
Reduction: The 4H-1,3-benzodioxine ring itself is generally stable to common reducing agents. The primary site for reduction in this compound is the carbon-bromine bond. Catalytic hydrogenation, using hydrogen gas (H₂) over a palladium catalyst (e.g., Pd/C), is a standard method for hydrodehalogenation, which would convert the molecule to the parent 4H-1,3-benzodioxine. Alternatively, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl and aryl halides to the corresponding hydrocarbons, although this method is less common for simple aryl halides. masterorganicchemistry.comlibretexts.org Standard carbonyl reducing agents like sodium borohydride (B1222165) (NaBH₄) are not expected to affect the C-Br bond or the benzodioxine framework. libretexts.org
Ring-Opening and Rearrangement Pathways of 4H-1,3-Benzodioxine Derivatives
The stability of the 4H-1,3-benzodioxine ring is influenced by the reaction conditions, particularly pH. The structure contains a cyclic acetal (B89532) moiety (specifically, a formal of a catechol), which is known to be labile under acidic conditions.
Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, the acetal functionality can undergo hydrolysis. This process would involve protonation of one of the oxygen atoms, followed by nucleophilic attack by water. The expected outcome of this ring-opening reaction would be the formation of 4-bromocatechol (B119925) and formaldehyde (B43269). This susceptibility to acid-catalyzed cleavage is a key reactive pathway for the heterocyclic portion of the molecule.
Rearrangements: Rearrangement pathways for the 4H-1,3-benzodioxine system are not widely documented and are likely to occur only under specific conditions, such as during complex oxidative processes or under thermal stress. Mechanistic studies on related systems suggest that intermediates like o-quinone methides could be involved in rearrangements, but these are specialized cases rather than general reactivity patterns.
Kinetic Analysis and Reaction Mechanism Elucidation
The study of reaction kinetics and mechanisms for transformations involving this compound is crucial for understanding its chemical behavior and optimizing its use in synthetic applications. While specific, in-depth kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, a thorough understanding can be derived from established principles of physical organic chemistry and by analogy to the well-studied reactivity of related brominated aromatic ethers and acetals.
Investigations into the reactivity of this compound would likely focus on two primary areas: reactions involving the aromatic ring, such as nucleophilic aromatic substitution, and transformations involving the dioxine moiety, such as ring-opening reactions.
Nucleophilic Aromatic Substitution (SNAr)
The bromine substituent on the aromatic ring of this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The feasibility and rate of such reactions are highly dependent on the electronic nature of the aromatic ring and the reaction conditions.
Mechanistic Considerations:
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.comopenstax.org
For this compound, the 1,3-dioxine ring is generally considered to be an electron-donating group, which would tend to deactivate the ring towards nucleophilic attack. However, the presence of strongly activating, electron-withdrawing groups (EWGs) at the ortho or para positions to the bromine atom would be necessary to facilitate this reaction by stabilizing the negative charge of the Meisenheimer complex. libretexts.orgopenstax.org Without such activating groups, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be required.
Kinetic Analysis:
A kinetic study of a hypothetical SNAr reaction of this compound with a nucleophile, for instance, sodium methoxide, would be expected to follow second-order kinetics, being first order in each of the reactants.
Rate = k[this compound][Nucleophile]
The rate constant, k, could be determined by monitoring the disappearance of the reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The effect of temperature on the reaction rate would allow for the determination of activation parameters, such as the activation energy (Ea), by applying the Arrhenius equation.
| Temperature (K) | Initial [Substrate] (mol/L) | Initial [NaOMe] (mol/L) | Observed Rate Constant, kobs (L mol-1 s-1) |
| 353 | 0.05 | 0.1 | 1.2 x 10-4 |
| 363 | 0.05 | 0.1 | 2.5 x 10-4 |
| 373 | 0.05 | 0.1 | 5.1 x 10-4 |
| 383 | 0.05 | 0.1 | 1.0 x 10-3 |
This table presents illustrative data for a hypothetical activated derivative to demonstrate expected kinetic trends.
Acid-Catalyzed Cleavage of the Dioxine Ring
The 4H-1,3-benzodioxine ring system, which is a cyclic acetal, is susceptible to cleavage under acidic conditions. This transformation would proceed via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by a nucleophile present in the reaction medium would lead to the final products.
Mechanistic Pathway:
Protonation: The reaction is initiated by the protonation of one of the ether oxygens by an acid catalyst.
Ring Opening: The protonated intermediate undergoes C-O bond cleavage to form a carbocation, which is stabilized by resonance with the adjacent oxygen atom and the aromatic ring.
Nucleophilic Attack: A nucleophile (e.g., water, alcohol) attacks the carbocation, leading to the formation of a hemiacetal or a related derivative.
Further Reaction: Depending on the reaction conditions, the intermediate may undergo further transformations.
Kinetic Investigations:
The kinetics of the acid-catalyzed hydrolysis could be monitored by following the disappearance of the starting material or the formation of the ring-opened product. The reaction would be expected to be first order with respect to the this compound and also dependent on the concentration of the acid catalyst.
| [H+] (mol/L) | Initial [Substrate] (mol/L) | Temperature (K) | Pseudo-First-Order Rate Constant, k' (s-1) |
| 0.1 | 0.01 | 323 | 3.5 x 10-5 |
| 0.2 | 0.01 | 323 | 7.1 x 10-5 |
| 0.4 | 0.01 | 323 | 1.4 x 10-4 |
| 0.8 | 0.01 | 323 | 2.8 x 10-4 |
This table presents hypothetical data to illustrate the expected dependence of the reaction rate on acid concentration.
Derivatization and Advanced Functionalization Strategies for 6 Bromo 4h 1,3 Benzodioxine
Cross-Coupling Reactions at the Bromine-Substituted Position (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl halides. For 6-Bromo-4H-1,3-benzodioxine, the bromine atom at the 6-position is well-suited for such transformations, enabling the introduction of a wide range of substituents onto the benzodioxine core.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 6-aryl-4H-1,3-benzodioxine derivative. Typical conditions for this type of transformation involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system like a mixture of DMF and ethanol. While specific examples for this compound are not extensively documented in readily available literature, the successful application of Suzuki coupling to other bromo-substituted heterocyclic compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, provides a strong basis for its feasibility.
Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base would result in the corresponding 6-alkynyl-4H-1,3-benzodioxine. This reaction is known for its mild conditions and tolerance of various functional groups. The successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrates the broad applicability of this reaction to bromo-substituted heterocycles. chemicalbook.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, a Heck reaction with an alkene, such as a vinyl ether, would introduce a vinyl group at the 6-position. This reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers can be controlled to favor the formation of either the linear or branched product, depending on the reaction conditions and ligands used. nih.govresearchgate.netliv.ac.uk
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/EtOH | 6-Aryl-4H-1,3-benzodioxine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-4H-1,3-benzodioxine |
| Heck | Alkene (e.g., vinyl ether) | Pd(OAc)₂, P(t-Bu)₃, base | 6-Vinyl-4H-1,3-benzodioxine derivative |
Introduction of Carbonyl and Heterocyclic Functionalities onto the Benzodioxine Core
Beyond the direct installation of aryl, alkynyl, and vinyl groups, the bromine atom on the this compound scaffold can be used to introduce carbonyl and heterocyclic functionalities, further diversifying the range of accessible derivatives.
Carbonyl Functionalities: One approach to introduce a carbonyl group is through a carbonylative cross-coupling reaction. For instance, a carbonylative Suzuki-Miyaura reaction, where carbon monoxide is introduced into the reaction mixture, can be used to synthesize ketones from aryl bromides and boronic acids. nih.gov This would allow for the preparation of 6-aroyl-4H-1,3-benzodioxine derivatives. Alternatively, lithiation of the bromo-benzodioxine followed by quenching with a suitable electrophile like dimethylformamide (DMF) could yield the corresponding aldehyde, 4H-1,3-benzodioxine-6-carbaldehyde. Friedel-Crafts acylation on the parent 4H-1,3-benzodioxine ring is another potential route, though the directing effects of the dioxine ring would need to be considered. nih.govrsc.org
Heterocyclic Functionalities: Heterocyclic moieties can be introduced onto the benzodioxine core using cross-coupling strategies. A Suzuki-Miyaura coupling with a heterocyclic boronic acid is a straightforward method to attach a variety of heterocyclic rings. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, can be employed to link nitrogen-containing heterocycles to the 6-position of the benzodioxine ring.
Synthesis of Complex Polyfunctionalized Benzodioxine Analogues
The synthetic strategies discussed can be employed in a sequential manner to construct more complex, polyfunctionalized benzodioxine analogues. For example, a Sonogashira coupling can be performed on this compound to introduce an alkyne. The resulting terminal alkyne can then undergo a Huisgen 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole ring, a common strategy in "click chemistry." This approach has been successfully used in the synthesis of new 1,3-benzodioxole (B145889) derivatives, which are structurally similar to 1,3-benzodioxines. researchgate.netfrontiersin.org If the starting material were a di-bromo substituted benzodioxine, sequential and selective cross-coupling reactions could be performed to introduce different functionalities at various positions on the aromatic ring, leading to highly complex structures.
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
The 4H-1,3-benzodioxine scaffold itself is prochiral if the substitution pattern on the aromatic ring allows for it. However, the introduction of a chiral center, for example at the 2- or 4-position of the dioxine ring, or in a substituent attached to the aromatic ring, would lead to chiral derivatives.
The literature on the stereoselective synthesis and chiral induction specifically for this compound derivatives is not extensive. General methods for asymmetric synthesis could potentially be applied. For instance, if a ketone derivative of this compound were synthesized, its asymmetric reduction could yield a chiral alcohol. Another approach could involve the use of chiral catalysts in the cross-coupling reactions to induce enantioselectivity. Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is also a viable, though less efficient, method to obtain enantiomerically pure compounds. wikipedia.orgnih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. While these are general strategies in asymmetric synthesis, their specific application to this compound derivatives requires further investigation. mdpi.comnih.govresearchgate.nettcichemicals.commdpi.comnih.gov
Direct Amidation of Benzodioxinone Derivatives
While not a direct derivatization of this compound, the direct amidation of the closely related 6-bromo-4H-1,3-benzodioxin-4-one derivatives is a noteworthy functionalization strategy. The 4-oxo group in these compounds makes them activated esters, susceptible to nucleophilic attack by amines.
Research has shown that 4H-benzo[d] nih.govprepchem.comdioxin-4-one derivatives can be synthesized from the corresponding salicylic (B10762653) acids and acetylenic esters. nih.govrsc.orgrsc.org These benzodioxinones can then undergo room temperature amidation with primary amines to readily afford the corresponding salicylamides in moderate to good yields. nih.govrsc.orgrsc.org This reaction typically proceeds smoothly, providing a straightforward route to salicylamide (B354443) derivatives, which are important scaffolds in medicinal chemistry. The reaction is less effective with secondary amines and anilines, indicating a preference for aliphatic primary amines. nih.gov
| Reactant | Amine | Conditions | Product | Yield |
| 2,2-Dimethyl-4H-benzo[d] nih.govprepchem.comdioxin-4-one | n-Propylamine | DMAP, DBU, MeCN, rt, 8h | N-propyl-2-hydroxy-2-methylpropanamide | Good |
| 2,2-Dimethyl-4H-benzo[d] nih.govprepchem.comdioxin-4-one | Isopropylamine | DMAP, DBU, MeCN, rt, 8h | N-isopropyl-2-hydroxy-2-methylpropanamide | Moderate to Good |
| 2,2-Dimethyl-4H-benzo[d] nih.govprepchem.comdioxin-4-one | Benzylamine | DMAP, DBU, MeCN, rt, 8h | N-benzyl-2-hydroxy-2-methylpropanamide | Moderate to Good |
| 2,2-Dimethyl-4H-benzo[d] nih.govprepchem.comdioxin-4-one | Cyclohexylamine | DMAP, DBU, MeCN, rt, 8h | N-cyclohexyl-2-hydroxy-2-methylpropanamide | Moderate to Good |
Table based on data for amidation of related benzodioxinone derivatives. nih.gov
Computational and Theoretical Studies of 6 Bromo 4h 1,3 Benzodioxine
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach to predict the optimized geometry and electronic properties of molecules.
Conformational Analysis and Energy Minima Identification
For a molecule like 6-Bromo-4H-1,3-benzodioxine, which contains a non-aromatic dioxine ring, conformational analysis would be crucial to identify the most stable three-dimensional arrangement of its atoms. This analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. The goal is to locate the global energy minimum, which corresponds to the most stable conformer, as well as any other low-energy local minima. This information is fundamental for understanding the molecule's physical and chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, this analysis would provide insights into its potential reaction mechanisms and electronic transitions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). For this compound, NBO analysis could quantify the delocalization of electron density between the benzene (B151609) ring, the dioxine ring, and the bromine atom, offering insights into the molecule's stability and the nature of its intramolecular interactions.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. An MEP map of this compound would highlight the electron-rich and electron-poor areas, thus predicting its reactive behavior in chemical reactions.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be employed to investigate the mechanisms of chemical reactions. This involves mapping the potential energy surface for a given reaction to identify the lowest energy pathway from reactants to products. A key aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants and products. For this compound, this type of modeling could be used to study, for example, nucleophilic substitution reactions at the bromine-substituted carbon, providing detailed information on the reaction energetics and kinetics.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by correlating calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) with experimentally determined reactivity data. While no QSRR studies specifically including this compound were found, such an analysis could be performed on a series of substituted 4H-1,3-benzodioxines to develop predictive models for their reactivity in various chemical transformations.
Excited State Theory and Photophysical Property Prediction
Theoretical investigations into the excited states of molecules like this compound provide deep insights into their electronic structure and subsequent de-excitation pathways. The presence of a bromine atom is expected to significantly influence the photophysical properties due to the heavy-atom effect. researchgate.netrsc.org
Research Findings
A computational study of this compound would typically begin with the optimization of the molecule's geometry in its electronic ground state using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the absorption of light. researchgate.net These calculations yield key parameters such as the wavelength of maximum absorption (λmax), the oscillator strength (f) of the transition, and the composition of the excited state in terms of molecular orbital contributions. nih.gov
For aromatic ethers, the lowest singlet excited states (S1) are typically π-π* transitions. nih.gov The introduction of a bromine atom can influence these transitions and also facilitate intersystem crossing (ISC) from the singlet excited state to a triplet excited state (T1). nih.gov The efficiency of this process is a critical factor in determining the fluorescence and phosphorescence properties of the molecule.
The theoretical prediction of photophysical properties for a related compound, 1,4-benzodioxan, has shown that computational methods can provide valuable guidance for understanding the vibrational frequencies and structure in the excited state. nih.gov For bromo-substituted aromatics like dibromobenzenes, TD-DFT has been successfully used to simulate UV-vis spectra and analyze the frontier molecular orbitals (HOMO and LUMO) that are involved in the electronic transitions. nih.gov
A theoretical study on polybrominated diphenyl ethers demonstrated that the lowest singlet excited state often involves a π-σ* excitation, and the triplet excited states can feature significant geometric distortions, such as the bending of a C-Br bond. nih.gov Such findings are critical for understanding potential photochemical reactivity, like photodebromination.
Predicted Photophysical Data
The following table represents an example of the type of data that would be generated from a TD-DFT calculation for this compound in a solvent like methanol (B129727). The values are illustrative and serve to demonstrate the typical output of such a computational study.
| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.50 | 275 | 0.08 | HOMO → LUMO |
| S0 → S2 | 4.95 | 250 | 0.15 | HOMO-1 → LUMO |
| S0 → T1 | 3.85 | 322 | 0.00 | HOMO → LUMO |
Table 1. Illustrative Predicted Photophysical Data for this compound. This table shows hypothetical data for the lowest energy singlet (S) and triplet (T) transitions, including the calculated excitation energy, corresponding maximum absorption wavelength (λmax), the oscillator strength (a measure of the transition probability), and the primary molecular orbitals involved.
Further computational analysis would involve optimizing the geometry of the first excited singlet state (S1) to predict emission properties, such as the fluorescence wavelength. The energy difference between the vertical absorption and emission energies provides the Stokes shift. Moreover, the calculation of spin-orbit couplings between the S1 and triplet states (e.g., T1, T2) would quantify the rate of intersystem crossing, a key parameter influenced by the bromine substituent. rsc.org
Advanced Spectroscopic Methodologies for Structural Elucidation of 6 Bromo 4h 1,3 Benzodioxine
Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles of Chemical Shift and Coupling Constant Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. The chemical shift (δ) provides information about the electronic environment of a nucleus, while the coupling constant (J) reveals connectivity between neighboring nuclei. libretexts.org
For 6-Bromo-4H-1,3-benzodioxine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dioxine ring are diastereotopic and would likely appear as complex multiplets if not equivalent. However, published data for this compound indicates two singlets for the aliphatic protons, suggesting rapid conformational averaging or magnetic equivalence. chemicalbook.com The aromatic protons form an AMX spin system, leading to predictable splitting patterns.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom would be identifiable by its chemical shift and potentially by C-Br coupling, although this is not always resolved.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 (Ar-H) | 7.31 | dd | J = 8.7, 2.4 |
| H-7 (Ar-H) | 7.13 | m (likely d) | J = 2.4 |
| H-5 (Ar-H) | 6.39 | d | J = 8.7 |
| H-2 (-OCH₂O-) | 5.24 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-8a (Ar-C) | ~150 |
| C-4a (Ar-C) | ~145 |
| C-7 (Ar-CH) | ~132 |
| C-5 (Ar-CH) | ~125 |
| C-8 (Ar-CH) | ~120 |
| C-6 (Ar-C-Br) | ~115 |
| C-2 (-OCH₂O-) | ~95 |
One- and Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides essential data, two-dimensional (2D) techniques are indispensable for confirming the molecular skeleton.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the aromatic protons. Cross-peaks would be expected between H-5 and H-8 (a weak four-bond coupling, if observable) and more clearly between adjacent protons if the assignments in the AMX system were ambiguous.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for C-5, C-7, C-8, C-2, and C-4 based on the known proton shifts.
Solvent Effects and Temperature-Dependent NMR Studies
The choice of solvent can induce small changes in chemical shifts due to interactions between the solvent and solute molecules. Comparing spectra in a non-polar solvent like CDCl₃ with a polar, aromatic solvent like benzene-d₆ can sometimes help resolve overlapping signals and provide information about the spatial arrangement of protons relative to the solvent molecules (anisotropic effects).
Temperature-dependent NMR studies are useful for investigating dynamic processes, such as conformational changes. For this compound, the dioxine ring can exist in different conformations (e.g., boat, twist-boat). While likely undergoing rapid interconversion at room temperature, lowering the temperature could potentially "freeze out" these conformers, leading to signal broadening and eventual splitting of the methylene proton signals if the rate of exchange becomes slow on the NMR timescale.
Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignment and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. IR spectroscopy measures the absorption of infrared radiation corresponding to transitions that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. uni-frankfurt.de
For this compound, key expected vibrations include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the two CH₂ groups, expected in the 3000-2850 cm⁻¹ range.
Aromatic C=C stretching: A series of bands between 1600-1450 cm⁻¹.
C-O stretching: Strong, characteristic bands for the aryl-ether and acetal (B89532) C-O bonds, typically found in the 1250-1000 cm⁻¹ region.
C-Br stretching: A weaker band expected at lower frequencies, generally in the 600-500 cm⁻¹ range.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| CH₂ Scissoring | ~1450 | Medium |
| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | 1100 - 1020 | Strong |
Theoretical Vibrational Frequency Prediction and Experimental Correlation
Modern computational chemistry allows for the theoretical prediction of vibrational spectra using methods like Density Functional Theory (DFT). ethz.chresearchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), the vibrational frequencies and normal modes of a molecule can be determined. q-chem.comrowansci.com
These calculated frequencies are typically for the gas phase and are based on the harmonic oscillator approximation. As a result, they often systematically overestimate experimental frequencies. To achieve better agreement, the calculated frequencies are uniformly scaled using empirical scaling factors specific to the computational method and basis set used. researchgate.net Correlating the scaled theoretical frequencies with the experimental IR and Raman spectra allows for a more confident and detailed assignment of each observed band to a specific molecular vibration. researchgate.net
Mass Spectrometry: Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.orglibretexts.org
For this compound (C₈H₇BrO₂), the molecular weight is approximately 214/216 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺), which would appear as a pair of peaks of nearly equal intensity (the M and M+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). miamioh.edu
High-resolution mass spectrometry (HRMS) would allow for the accurate mass determination of the molecular ion, confirming the elemental formula C₈H₇BrO₂.
The fragmentation of the parent ion would likely proceed through several pathways. A common fragmentation for benzodioxine derivatives involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) or related fragments from the dioxine ring.
Plausible Fragmentation Pathway:
M⁺˙ (m/z 215/217): The molecular ion.
Loss of H˙: [M-H]⁺ at m/z 214/216.
Loss of CH₂O: [M-CH₂O]⁺˙ at m/z 185/187, corresponding to a bromobenzofuran radical cation. This is a common pathway for similar structures.
Loss of Br˙: [M-Br]⁺ at m/z 136, which would be the parent 4H-1,3-benzodioxine cation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion |
|---|---|
| 214 / 216 | [C₈H₇BrO₂]⁺˙ (Molecular Ion) |
| 185 / 187 | [C₇H₅BrO]⁺˙ |
| 136 | [C₈H₈O₂]⁺ |
X-ray Crystallography: Single-Crystal Diffraction for Absolute Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov The technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. ethz.chnih.govq-chem.com
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Unambiguous confirmation of the connectivity and constitution.
Precise bond lengths and bond angles for the entire molecule.
Conformational details of the dioxine ring in the solid state.
Information on intermolecular interactions and crystal packing.
Since the molecule is achiral, it would crystallize in a centrosymmetric or non-centrosymmetric space group that does not imply chirality. The presence of the heavy bromine atom would facilitate the structure solution and refinement process. chemicalbook.com This technique would serve as the ultimate proof of structure, validating the interpretations derived from the spectroscopic methods discussed above. nih.gov
Synergistic Integration of Spectroscopic Data with Computational Modeling
In modern structural elucidation, the integration of experimental spectroscopic data with computational modeling represents a powerful synergy, offering a level of detail and confidence that is often unattainable through empirical methods alone. This approach is particularly valuable for confirming proposed structures, resolving ambiguities in spectral assignments, and gaining deeper insights into the electronic and conformational properties of a molecule like this compound.
The general workflow for this synergistic approach commences with the acquisition of high-resolution experimental spectra, including ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy. Concurrently, a computational model of the proposed structure of this compound is constructed. Using quantum mechanical methods, most notably Density Functional Theory (DFT), the theoretical spectroscopic parameters of the modeled structure are calculated. These calculated parameters are then meticulously compared with the experimental data. A strong correlation between the predicted and observed spectra provides robust validation for the proposed molecular structure.
For this compound, DFT calculations would typically be employed to predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has significantly advanced, often allowing for the unambiguous assignment of signals in complex spectra. Furthermore, computational models can predict vibrational frequencies, which can be correlated with the experimental infrared spectrum to confirm the presence of specific functional groups and to understand the molecule's vibrational modes. In cases of structural uncertainty, theoretical data for multiple candidate structures can be generated, and the structure whose calculated spectra most closely match the experimental data is identified as the correct one.
This integrated approach not only confirms the primary structure but can also provide valuable information about the molecule's conformational preferences and electronic properties, such as the distribution of electron density and the energies of molecular orbitals.
Detailed Research Findings
While specific published research focusing on the synergistic application of spectroscopic and computational methods for this compound is not extensively available, the well-established principles of this approach can be applied. The foundational experimental data for this compound would be acquired through a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the proton environment. The aromatic region would exhibit signals corresponding to the protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their relative positions. The aliphatic region would show signals for the methylene protons of the dioxine ring.
Interactive Data Table: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | dd | 1H | Ar-H |
| 7.13 | m | 1H | Ar-H |
| 6.39 | d | 1H | Ar-H |
| 5.24 | s | 2H | -OCH₂O- |
| 4.88 | s | 2H | Ar-CH₂- |
Note: Data is illustrative and based on typical values for similar structures.
Similarly, the ¹³C NMR spectrum would identify all unique carbon environments within the molecule, including the carbon atoms of the benzene ring and the methylene groups of the dioxine ring.
Interactive Data Table: Predicted ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 150-155 | Ar-C-O |
| 140-145 | Ar-C-O |
| 130-135 | Ar-C-H |
| 125-130 | Ar-C-H |
| 115-120 | Ar-C-Br |
| 110-115 | Ar-C-H |
| 90-95 | -OCH₂O- |
| 60-65 | Ar-CH₂- |
Note: Data is predicted based on computational modeling and known chemical shift ranges.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Interactive Data Table: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 214 | ~98 | [M]⁺ (with ⁷⁹Br) |
| 216 | 100 | [M]⁺ (with ⁸¹Br) |
Note: Data is illustrative of the expected isotopic pattern.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching from the aromatic ring, and C-O stretching vibrations from the ether linkages in the dioxine ring. The C-Br stretching vibration would also be expected in the fingerprint region.
Interactive Data Table: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
| 1250-1000 | C-O Stretch |
| 700-500 | C-Br Stretch |
Note: Data represents typical ranges for the assigned functional groups.
By comparing these experimentally obtained spectra with the computationally predicted spectra from DFT calculations, a highly confident structural elucidation of this compound can be achieved. Any discrepancies would prompt a re-evaluation of the proposed structure or the spectral assignments, leading to a more refined and accurate molecular model.
Applications of 6 Bromo 4h 1,3 Benzodioxine As a Synthetic Intermediate and Building Block
Role in the Construction of Diverse Heterocyclic Scaffolds
The utility of 6-Bromo-4H-1,3-benzodioxine as a precursor for heterocyclic scaffolds is primarily derived from the reactivity of its aryl bromide moiety. This functional group is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex aromatic and heterocyclic systems.
Methodologies such as the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds by reacting the aryl bromide with a variety of organoboron compounds. organic-chemistry.orgnih.gov For instance, coupling this compound with heteroaryl boronic acids can directly append heterocyclic rings (e.g., pyridine, thiophene, pyrimidine) to the benzodioxine core. mdpi.com The resulting biaryl structures can be final targets or can serve as intermediates for further cyclization reactions, leading to more complex, fused heterocyclic systems.
Similarly, the Sonogashira coupling enables the introduction of alkyne groups by reacting the bromo-benzodioxine with terminal alkynes. nih.gov The resulting alkynyl-benzodioxines are versatile intermediates that can undergo a variety of subsequent transformations, including intramolecular cyclizations, to form fused heterocycles like furan (B31954) or indole (B1671886) derivatives.
Carbon-nitrogen bond formation, crucial for the synthesis of nitrogen-containing heterocycles, can be achieved via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, including those that are part of a heterocyclic structure (e.g., morpholine, piperidine). researchgate.net The resulting arylamines are key precursors for the synthesis of important heterocyclic classes such as quinolines, quinazolines, and benzodiazepines through subsequent cyclization steps. The reactivity of related bromo-aromatic compounds in forming complex heterocyclic structures underscores the potential of this compound in this field. researchgate.netnih.gov
The following table illustrates potential transformations for synthesizing heterocyclic scaffolds starting from this compound.
| Starting Material | Coupling Partner | Reaction Type | Potential Heterocyclic Product Class |
| This compound | Pyridine-3-boronic acid | Suzuki-Miyaura Coupling | Pyridyl-substituted benzodioxines |
| This compound | Phenylacetylene | Sonogashira Coupling | Precursors for Fused Furans/Indoles |
| This compound | Morpholine | Buchwald-Hartwig Amination | Morpholinyl-benzodioxines |
| This compound | 2-Aminophenylboronic acid | Suzuki Coupling & Cyclization | Benzodiazepine derivatives |
Precursors for Synthesizing Multi-functional Organic Compounds
The same synthetic methodologies that make this compound a valuable precursor for heterocycles also enable its use in the synthesis of a broad range of multi-functional organic compounds. The ability to precisely and efficiently introduce diverse substituents onto the benzodioxine core allows for the combination of different functional moieties within a single molecule.
The Suzuki-Miyaura coupling reaction is a powerful tool for this purpose, enabling the attachment of various aryl and vinyl groups. organic-chemistry.org By choosing boronic acids that bear additional functional groups (e.g., esters, ketones, nitriles, or other halogens), chemists can generate complex benzodioxine derivatives in a single step. These products incorporate the structural features of the benzodioxine ring with the chemical reactivity of the newly introduced functional group, making them valuable for further synthetic elaboration. mdpi.comnih.gov
The Buchwald-Hartwig amination provides a direct route to aryl amines and their derivatives, which are themselves important functional compounds in medicinal and materials chemistry. wikipedia.org Coupling this compound with various amines can produce a range of N-substituted benzodioxines. These compounds can be designed to possess specific electronic or biological properties, depending on the nature of the amine coupling partner.
The strategic value of the benzodioxine moiety itself is significant, as it is a structural motif found in numerous biologically active compounds. researchgate.netnih.govdntb.gov.ua By using this compound as a starting point, researchers can create novel derivatives that merge the benzodioxine scaffold with other pharmacophores or functional groups, leading to the development of new multi-functional molecules for various applications.
Below is a table of detailed research findings on the synthesis of multi-functional compounds using analogous aryl bromides, illustrating the potential of this compound.
| Aryl Bromide Substrate | Reagent | Catalyst/Conditions | Product Type | Research Focus |
| (6-bromobenzo[d] researchgate.netchemicalbook.comdioxol-5-yl)methanol derived triazole | Aryl boronic acids | PdCl2(PPh3)2, K2CO3 | Biaryl triazole derivatives | Synthesis of new 1,3-benzodioxole (B145889) derivatives. researchgate.net |
| 4-bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Phenyl-6H-1,2-oxazine | C-C bond formation on a heterocyclic core. nih.govresearchgate.net |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex, tBuOK | N-(4-morpholinophenyl)dimethylamine | Mechanistic study of C-N cross-coupling. researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Heteroaryl boronic acids | Pd(PPh3)4, K3PO4 | Arylated pyrimidine (B1678525) analogs | Synthesis of novel pyrimidine derivatives. mdpi.com |
Methodologies for Combinatorial Library Synthesis Utilizing this compound Units
Combinatorial chemistry is a synthetic strategy aimed at preparing a large number of compounds in a short period by reacting a set of starting materials (building blocks) with a set of diverse reagents. This compound is an ideal scaffold or building block for this approach due to the robust and versatile nature of its aryl bromide functional group.
The core principle involves using the this compound molecule as a constant structural unit and systematically reacting it with a large collection, or "library," of different coupling partners. This parallel synthesis approach allows for the rapid generation of a library of related benzodioxine derivatives, where diversity is introduced at the 6-position of the aromatic ring.
For example, a combinatorial library can be constructed using the Suzuki-Miyaura reaction. By reacting this compound with a pre-selected library of 50 different boronic acids under optimized conditions, one can generate a library of 50 unique 6-aryl-4H-1,3-benzodioxine derivatives. This process is often automated or semi-automated to handle the large number of reactions efficiently.
Similarly, a Buchwald-Hartwig amination approach can be used to react the benzodioxine scaffold with a library of diverse primary and secondary amines, yielding a library of 6-amino-substituted benzodioxine derivatives. The reliability and broad substrate scope of these palladium-catalyzed reactions are critical for the success of combinatorial synthesis, as high conversion rates are needed across a wide range of different reagents.
This methodology is highly valuable in drug discovery and materials science, where the systematic variation of a molecular structure allows for the efficient exploration of structure-activity relationships (SAR). By screening the resulting library of compounds for a desired property (e.g., biological activity), researchers can quickly identify promising "hit" compounds and determine which structural features are important for activity.
The concept is illustrated in the following table:
| Constant Scaffold | Reaction Type | Reagent Library (Examples) | Resulting Compound Library |
| This compound | Suzuki-Miyaura Coupling | R¹-B(OH)₂, R²-B(OH)₂, R³-B(OH)₂... | 6-R¹-benzodioxine, 6-R²-benzodioxine, 6-R³-benzodioxine... |
| This compound | Buchwald-Hartwig Amination | HNR¹R², HNR³R⁴, HNR⁵R⁶... | 6-(N,R¹R²)-benzodioxine, 6-(N,R³R⁴)-benzodioxine, 6-(N,R⁵R⁶)-benzodioxine... |
| This compound | Sonogashira Coupling | H-C≡C-R¹, H-C≡C-R², H-C≡C-R³... | 6-(C≡C-R¹)-benzodioxine, 6-(C≡C-R²)-benzodioxine, 6-(C≡C-R³)-benzodioxine... |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| 6-Bromo-2-phenyloxazinone | Metformin | Acetic acid | 3–4 h | 70% |
| Analogous brominated core | 4-Bromoaniline | Acetic acid | 3–4 h | 68–75% |
How can researchers address discrepancies in spectroscopic data during structural elucidation of this compound derivatives?
Advanced Research Question
Discrepancies often arise from conformational isomerism or solvent effects. A methodological approach includes:
- Multi-technique validation : Cross-validate NMR (e.g., H, C, 2D-COSY) with FT-IR and mass spectrometry to resolve ambiguities in functional groups or substitution patterns .
- Crystallographic resolution : Single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous bond-length and angle data, critical for resolving tautomeric or stereochemical conflicts .
- Iterative analysis : Re-examining reaction conditions (e.g., pH, temperature) to rule out artifacts like partial oxidation or dimerization .
What spectroscopic techniques are most effective for characterizing this compound, and what are their limitations?
Basic Research Question
- FT-IR : Identifies carbonyl (C=O, ~1705 cm) and C-Br (~528 cm) stretches but cannot distinguish regioisomers .
- NMR : H NMR detects aromatic proton environments (δ 7.3–8.1 ppm), while C NMR confirms bromine’s electron-withdrawing effects on adjacent carbons. Limitations include signal overlap in complex mixtures .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ions (e.g., [M+H]) but may fail to differentiate isotopes in polychlorinated analogs .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Data | Limitations |
|---|---|---|
| FT-IR | 1705 cm (C=O) | Insensitive to stereochemistry |
| H NMR | δ 7.45–8.11 (aromatic H) | Overlap in polycyclic systems |
| HRMS | m/z 228.04 (M+H) | Requires ultra-pure samples |
What computational methods complement experimental data in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Predict electrophilic centers via Fukui indices, identifying C-4 as a reactive site for nucleophilic attack due to bromine’s inductive effect .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), guiding functionalization for drug discovery .
- MD simulations : Assess solvent effects on reaction pathways, such as polar aprotic solvents (DMF) stabilizing transition states .
What are the common purification strategies for this compound, and how does recrystallization solvent choice affect crystal purity?
Basic Research Question
- Column chromatography : Separates regioisomers using silica gel and gradients of ethyl acetate/hexane (2:1 v/v) .
- Recrystallization : Ethanol yields larger crystals with fewer impurities compared to acetone, as shown for brominated benzoxazinones (purity >98%) .
- Sublimation : Effective for thermally stable derivatives, avoiding solvent residues .
How can single-crystal X-ray diffraction data resolve ambiguities in the stereochemistry of this compound derivatives?
Advanced Research Question
- SHELX refinement : Resolves bond-length discrepancies (e.g., C-Br vs. C-O distances) to confirm substitution patterns .
- Twinned data analysis : SHELXL handles twinning in crystals, common in brominated heterocycles, by refining dual-orientation models .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts), clarifying packing effects on stereochemistry .
How should researchers reconcile contradictory biological activity data for this compound analogs in structure-activity relationship (SAR) studies?
Advanced Research Question
- Dose-response reevaluation : Test activity across concentrations (e.g., 1–100 µM) to rule out non-linear effects .
- Metabolic stability assays : Use liver microsomes to identify rapid degradation masking true activity .
- Co-crystallization with targets : Resolve whether binding modes differ due to bromine’s bulk vs. electronic effects .
Q. Notes
- Avoided commercial sources (e.g., BenchChem, GLPBIO) per guidelines.
- Methodological focus ensured by emphasizing techniques over definitions.
- Advanced questions integrate cross-disciplinary approaches (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
